

Commercial ELISA kits for measuring Indole-3lactate concentrations

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Compound of Interest		
Compound Name:	Indole-3-lactate	
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Measuring Indole-3-Lactate: A Guide for Researchers

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[City, State] – [Date] – Researchers, scientists, and drug development professionals seeking to quantify Indole-3-lactate (ILA), a key microbial metabolite of tryptophan, will find a notable absence of commercially available ELISA kits specifically designed for this purpose. Extensive searches for "Indole-3-lactate ELISA kits" have consistently shown a lack of specific immunoassays for this analyte. The market is, however, populated with ELISA kits for the related but structurally distinct molecule, Indole-3-acetic acid (IAA). This document provides an overview of the available analytical tools and presents alternative, validated methods for the accurate quantification of Indole-3-lactate.

Current Landscape of Commercial Immunoassays

Our investigation into commercially available ELISA kits reveals a significant gap for the direct measurement of **Indole-3-lactate**. The available immunoassays for similar indole-containing compounds are summarized in Table 1. It is crucial to note that while these kits are optimized for Indole-3-acetic acid (IAA), their cross-reactivity with **Indole-3-lactate** is generally not specified, and therefore they are not recommended for the specific quantification of ILA. One general indole assay kit has been noted to potentially react with various indole derivatives,



including indolelactic acid, but it does not offer the specificity of an ELISA for quantitative analysis of ILA alone[1].

Table 1: Summary of Commercially Available ELISA Kits for the Related Compound Indole-3-Acetic Acid (IAA)

Manufact urer	Product Name	Catalog Number	Detection Range	Sensitivit y	Sample Types	Assay Type
Cloud- Clone Corp.	ELISA Kit for Indole 3 Acetic Acid (IAA)	CEA737Ge	2.47-200 ng/mL	0.88 ng/mL	Tissue, Cell culture supernates	Competitiv e Inhibition
Abbexa Ltd	Indole 3 Acetic Acid (IAA) ELISA Kit	abx150354	2.47 ng/ml - 200 ng/ml	< 0.88 ng/ml	Plant tissue and other biological fluids	Competitiv e ELISA
ELK Biotechnol ogy	IAA(Indole 3 Acetic Acid) ELISA Kit	ENT- E31485	3.13-200 ng/mL	0.92 ng/mL	tissue or cell culture supernates	Competitiv e Inhibition[2]
MyBioSour ce.com	ELISA Kit for Indole 3 Acetic Acid (IAA)	MBS20002 90	Not Specified	Not Specified	Not Specified	ELISA

Note: The cross-reactivity of these kits with **Indole-3-lactate** has not been published by the manufacturers. Researchers should validate these kits for their specific application if considering their use for ILA measurement, though this is not recommended.

Recommended Alternative: Liquid Chromatography-Mass Spectrometry (LC-MS)



Given the absence of a dedicated ELISA kit, the gold standard for the quantification of **Indole-3-lactate** in biological samples is Liquid Chromatography-Mass Spectrometry (LC-MS). This method offers high sensitivity and specificity, allowing for the accurate measurement of ILA even in complex biological matrices. Published studies have successfully employed LC-MS for the quantification of ILA in various research contexts[3][4].

Detailed Protocol: Quantification of Indole-3-Lactate using LC-MS

This protocol provides a general framework for the analysis of **Indole-3-lactate** in biological samples such as plasma, fecal extracts, or cell culture supernatants. Optimization will be required for specific sample types and instrumentation.

- 1. Sample Preparation
- Objective: To extract Indole-3-lactate from the biological matrix and remove interfering substances.
- Materials:
 - Internal Standard (IS): Indole-3-lactate-d5 or a structurally similar deuterated compound.
 - Protein Precipitation Reagent: Acetonitrile or Methanol, chilled to -20°C.
 - Centrifuge capable of reaching 14,000 x g at 4°C.
 - LC-MS vials.
- Procedure:
 - Thaw samples on ice.
 - $\circ~$ To 100 μL of sample (plasma, supernatant, etc.), add 10 μL of the internal standard solution.
 - Add 400 μL of ice-cold acetonitrile or methanol to precipitate proteins.



- Vortex for 1 minute.
- Incubate at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- \circ Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
- Transfer to an LC-MS vial for analysis.

2. LC-MS Analysis

- Objective: To separate Indole-3-lactate from other components in the extract and detect it
 with high specificity and sensitivity.
- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
 - C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size).
 - Triple quadrupole mass spectrometer.
- LC Conditions (Example):
 - Mobile Phase A: Water with 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
 - Gradient:
 - 0-1 min: 5% B



■ 1-8 min: 5-95% B

■ 8-10 min: 95% B

■ 10-10.1 min: 95-5% B

■ 10.1-12 min: 5% B

Flow Rate: 0.3 mL/min.

Column Temperature: 40°C.

Injection Volume: 5 μL.

- MS Conditions (Example):
 - Ionization Mode: Negative Electrospray Ionization (ESI-).
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Indole-3-lactate: Precursor ion (m/z) 204.0 -> Product ion (m/z) 158.1
 - Internal Standard (e.g., ILA-d5): Adjust m/z values accordingly.
 - Optimize collision energy and other source parameters for your specific instrument.
- 3. Data Analysis
- Create a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Determine the concentration of **Indole-3-lactate** in the samples by interpolating their peak area ratios from the standard curve.

Signaling Pathway Context of Indole-3-Lactate

Indole-3-lactate is a known ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that plays a crucial role in modulating immune responses and maintaining intestinal



homeostasis[5][6]. The activation of AHR by ILA can influence downstream inflammatory pathways.



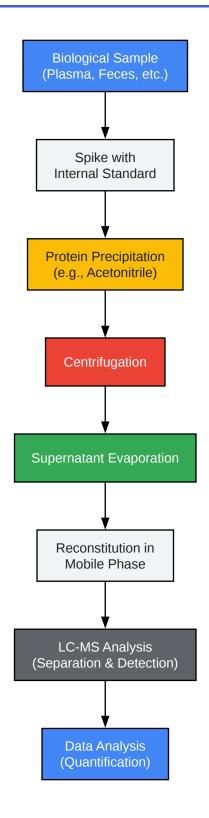
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Caption: Signaling pathway of Indole-3-lactate via the Aryl Hydrocarbon Receptor.

Experimental Workflow for LC-MS Quantification

The following diagram outlines the key steps in the quantification of **Indole-3-lactate** using Liquid Chromatography-Mass Spectrometry.





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Caption: Workflow for Indole-3-lactate quantification by LC-MS.



In conclusion, while specific commercial ELISA kits for **Indole-3-lactate** are not currently available, robust and sensitive quantification can be achieved using Liquid Chromatography-Mass Spectrometry. The protocol and information provided herein offer a comprehensive guide for researchers to accurately measure this important microbial metabolite.

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